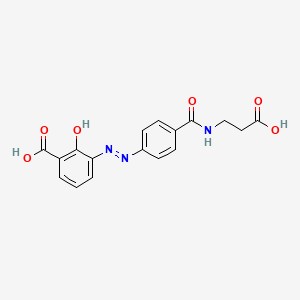

Balsalazide 3-Isomer

Descripción general

Descripción

Balsalazide 3-Isomer is a chemical compound that is a structural variant of Balsalazide, an anti-inflammatory drug primarily used in the treatment of ulcerative colitis. Balsalazide itself is a prodrug that is metabolized in the colon to release its active moiety, mesalamine (5-aminosalicylic acid), which exerts therapeutic effects by reducing inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Balsalazide 3-Isomer involves the diazotization of N-(4-ammoniumbenzoyl)-β-alanine sulfonate followed by coupling with 5-aminosalicylic acid. The reaction is typically carried out in an aqueous medium using sulfonic acids . The process involves careful control of temperature and pH to ensure the formation of the desired isomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization and chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Balsalazide 3-Isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the azo group to amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Balsalazide acts as an anti-inflammatory agent by delivering 5-ASA directly to the colon. This mechanism allows for localized treatment of ulcerative colitis while minimizing systemic exposure and side effects. The compound is metabolized in the colon, where it releases equimolar amounts of mesalamine and inert 4-aminobenzoyl-β-alanine .

Pharmacokinetics

- Absorption : Balsalazide has low systemic absorption, with only about 0.20% recovered in urine after administration .

- Bioavailability : The design as a prodrug ensures that over 99% of the active drug reaches the colon, enhancing its effectiveness compared to other formulations like mesalamine .

Treatment of Ulcerative Colitis

Balsalazide is primarily indicated for the treatment of mild-to-moderate ulcerative colitis. Clinical studies have demonstrated that balsalazide significantly improves symptoms and achieves clinical remission in pediatric patients aged 5 to 17 years .

| Study | Dosage | Clinical Improvement | Clinical Remission |

|---|---|---|---|

| Study A | 6.75 g/day | 45% | 12% |

| Study B | 2.25 g/day | 37% | 9% |

The above table summarizes findings from a multicenter study where patients receiving higher doses showed greater clinical improvement and remission rates .

Pediatric Use

Balsalazide has been evaluated for safety and efficacy specifically in children. A study involving pediatric patients showed that it was well-tolerated with manageable side effects such as headache and abdominal pain .

Case Studies

Several case studies have highlighted the effectiveness of balsalazide in managing ulcerative colitis:

- Case Study 1 : A pediatric patient with severe symptoms showed significant improvement after eight weeks on balsalazide, achieving a reduction in MUCAI scores.

- Case Study 2 : An adult patient with a history of sulfasalazine intolerance successfully managed symptoms using balsalazide without recurrence of side effects.

Safety Profile

Balsalazide is generally well-tolerated with a favorable safety profile compared to other treatments for inflammatory bowel disease, such as sulfasalazine. Common adverse effects include gastrointestinal discomfort, but serious side effects are rare .

Mecanismo De Acción

Balsalazide 3-Isomer, like its parent compound Balsalazide, is a prodrug that is metabolized in the colon by bacterial azo reductases to release mesalamine (5-aminosalicylic acid). Mesalamine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. It also modulates the mucosal immune response and reduces oxidative stress in the colon .

Comparación Con Compuestos Similares

Similar Compounds

Mesalamine (5-aminosalicylic acid): The active moiety released from Balsalazide.

Sulfasalazine: Another prodrug that releases mesalamine in the colon.

Olsalazine: A dimer of mesalamine that is also used to treat inflammatory bowel diseases.

Uniqueness

Balsalazide 3-Isomer is unique in its structural configuration, which may influence its pharmacokinetics and pharmacodynamics. Unlike other similar compounds, it is specifically designed to release mesalamine in the colon, minimizing systemic absorption and reducing potential side effects .

Actividad Biológica

Balsalazide 3-Isomer, a positional isomer of balsalazide, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Overview of Balsalazide

Balsalazide is a prodrug that is converted in the colon to its active form, mesalamine (5-aminosalicylic acid or 5-ASA), which exerts anti-inflammatory effects. The compound is designed to deliver 5-ASA directly to the colonic mucosa while minimizing systemic absorption and side effects associated with other treatments like sulfasalazine .

The primary mechanism by which balsalazide operates involves the following steps:

- Enzymatic Cleavage : Balsalazide is enzymatically cleaved in the colon by bacterial azoreduction to release equimolar amounts of mesalamine and an inert carrier molecule, 4-aminobenzoyl-beta-alanine .

- Anti-inflammatory Activity : Mesalamine acts as an anti-inflammatory agent by inhibiting leukotriene synthesis and prostaglandin production, thereby reducing inflammation in the colonic mucosa .

- Targeted Delivery : The unique azo bond allows for targeted delivery of 5-ASA to the inflamed areas of the colon, enhancing therapeutic efficacy while reducing systemic exposure and associated side effects .

Pharmacokinetics

The pharmacokinetics of balsalazide reveal low systemic absorption and high local bioavailability:

- Absorption : Balsalazide has low and variable absorption; less than 1% is absorbed systemically .

- Metabolism : It is metabolized primarily in the colon, with only about 12% of the oral dose appearing in plasma as N-acetyl-5-ASA (NASA), a metabolite with lower anti-inflammatory activity .

- Excretion : The primary route of elimination for balsalazide and its metabolites is through feces, with minimal urinary recovery observed .

Clinical Efficacy

Balsalazide has been evaluated in several clinical studies for its efficacy in treating UC:

- Pediatric Study Results : In a multicenter study involving pediatric patients aged 5 to 17 years with mild-to-moderate UC, clinical improvement was observed in 45% of patients receiving a higher dose (6.75 g/day) compared to 37% in the lower dose group (2.25 g/day) after eight weeks .

| Treatment Group | Clinical Improvement (%) | Clinical Remission (%) |

|---|---|---|

| 6.75 g/day | 45 | 12 |

| 2.25 g/day | 37 | 9 |

- Comparison with Other Treatments : Studies indicate that balsalazide may induce symptomatic remission more effectively than mesalamine at equivalent doses, particularly in patients with resistant left-sided disease .

Safety Profile

Balsalazide is generally well-tolerated among patients:

- Adverse Effects : Common side effects include headache and abdominal pain, but these are typically mild and transient. No significant laboratory changes indicative of hepatic or renal toxicity were reported during clinical trials .

- Tolerability : Compared to sulfasalazine, balsalazide offers superior tolerability with fewer side effects, making it a preferred option for many patients suffering from IBD .

Propiedades

IUPAC Name |

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14(22)8-9-18-16(24)10-4-6-11(7-5-10)19-20-13-3-1-2-12(15(13)23)17(25)26/h1-7,23H,8-9H2,(H,18,24)(H,21,22)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNQWLIZMZLIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242567-09-4 | |

| Record name | 3-(4-(2-Carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-(2-CARBOXYETHYLCARBAMOYL) PHENYLAZO)-SALICYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYR2V072JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Balsalazide 3-isomer and how was it identified?

A1: this compound is an impurity observed during the process development of Balsalazide Disodium, an anti-inflammatory drug []. While the abstract doesn't provide the exact chemical structure of this isomer, it implies that it's a structural variation of Balsalazide Disodium. The researchers identified this impurity and others during their process development work, likely through analytical techniques like chromatography and spectroscopy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.